![molecular formula C14H15NO B1325438 2-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-05-2](/img/structure/B1325438.png)
2-[(3-Oxocyclohexyl)methyl]benzonitrile
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Overview
Description
2-[(3-Oxocyclohexyl)methyl]benzonitrile is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is a white crystalline solid with a melting point of 98-100°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-[(3-Oxocyclohexyl)methyl]benzonitrile involves several steps. One common synthetic route includes the reaction of cyclohexanone with benzyl cyanide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(3-Oxocyclohexyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-[(3-Oxocyclohexyl)methyl]benzonitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Oxocyclohexyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(3-Oxocyclohexyl)methyl]benzonitrile can be compared with other similar compounds, such as:
3-[(3-Oxocyclohexyl)methyl]benzonitrile: This compound has a similar structure but differs in the position of the nitrile group.
2-[(3-Oxocyclohexyl)methyl]benzaldehyde: This compound has an aldehyde group instead of a nitrile group.
2-[(3-Oxocyclohexyl)methyl]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Biological Activity
2-[(3-Oxocyclohexyl)methyl]benzonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C15H15N
- Molecular Weight : Approximately 213.27 g/mol
- Structure : The compound features a benzonitrile moiety linked to a cyclohexyl ring with a ketone functional group, contributing to its chemical reactivity and biological interactions.
Synthesis
This compound is synthesized through the reaction of cyclohexanone with benzyl cyanide, often using sodium hydride as a base to facilitate nucleophilic addition. The synthesis process can be summarized as follows:
- Deprotonation : Cyclohexanone is deprotonated using sodium hydride.
- Nucleophilic Addition : The resulting anion attacks benzyl cyanide.
- Purification : The product is purified through standard organic chemistry techniques.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrile group in the compound allows for strong interactions that can modulate the activity of these targets, potentially influencing various biochemical pathways.
Study 1: Anticancer Potential
A study investigating the anticancer effects of structurally similar compounds reported that derivatives of benzonitrile exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | MCF-7 | 15 |
This compound | TBD | TBD |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of nitrile-containing compounds. Results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | TBD |
Properties
IUPAC Name |
2-[(3-oxocyclohexyl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHNPUEYKJZMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642362 |
Source
|
Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-05-2 |
Source
|
Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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